2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-bromo-1-methylsulfonyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(4-6(7)9)15-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDKHOYTORIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195177 | |
| Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445322-50-8 | |
| Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445322-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1-(methylsulfonyl)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as the use of lithium diisopropylamide (LDA) at low temperatures, are often employed to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like LDA for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Bromination : Introduction of the bromine atom.
- Methanesulfonylation : Addition of the methanesulfonyl group.
- Trifluoromethoxylation : Incorporation of the trifluoromethoxy moiety.
These steps can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Applications in Pharmaceuticals
One of the primary applications of 2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene is in pharmaceutical development. The compound serves as an intermediate in the synthesis of biologically active molecules.
Case Study: Anticancer Agents
Recent studies have highlighted its role in synthesizing novel anticancer agents. For instance, derivatives of this compound have shown promising activity against specific cancer cell lines, demonstrating potential for drug development .
| Compound | Activity | Reference |
|---|---|---|
| 2-Bromo-1-methanesulfonyl... | Anticancer (e.g., MCF-7) | |
| Related Trifluoromethyl Compounds | Antimicrobial |
Material Science Applications
In materials science, this compound is utilized in creating advanced materials with specific properties.
Case Study: Polymer Synthesis
The compound has been employed as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These polymers find applications in coatings and electronic materials .
| Material | Property | Application |
|---|---|---|
| Fluorinated Polymer | High thermal stability | Coatings |
| Conductive Polymers | Enhanced electrical conductivity | Electronics |
Chemical Analysis and Research
In analytical chemistry, this compound serves as a reagent for various analytical techniques.
Case Study: Chromatographic Techniques
The compound has been used as a standard in chromatographic methods to analyze complex mixtures due to its unique spectral properties. Its presence aids in the identification and quantification of other compounds in a mixture .
Mechanism of Action
The mechanism of action of 2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene involves its reactivity as a brominated and sulfonylated aromatic compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methanesulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates .
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs include bromo-substituted trifluoromethoxybenzenes with varying substitution patterns and functional groups. Their properties are summarized in Table 1.
Table 1: Structural and Physical Properties of Bromo-Substituted Trifluoromethoxy Benzene Derivatives
Key Observations :
- Positional Isomerism : Para-substituted bromo-trifluoromethoxybenzene (1-bromo-4-OCF₃) exhibits higher boiling points compared to ortho/meta isomers, likely due to symmetry and packing efficiency .
- Functional Group Effects : Methanesulfonyl (SO₂CH₃) and trifluoromethyl (CF₃) groups increase molecular weight and steric bulk compared to trifluoromethoxy (OCF₃) derivatives .
Reactivity in Pd-Catalyzed Coupling Reactions
The reactivity of bromo-trifluoromethoxybenzenes in direct arylations with heteroarenes is influenced by substituent positions and electronic effects. Data from Pd-catalyzed reactions are summarized in Table 2.
Table 2: Reactivity in Pd-Catalyzed Direct Arylation Reactions
Key Observations :
- Substituent Position : Ortho-substituted bromo-trifluoromethoxybenzene (1-bromo-2-OCF₃) shows comparable yields (~94%) to para and meta isomers, suggesting minimal steric hindrance in Pd-catalyzed reactions .
- Electronic Effects : The trifluoromethoxy group (OCF₃) enhances electrophilicity, facilitating oxidative addition to Pd catalysts. Additional EWGs like fluorine further improve reactivity, as seen in 1-bromo-3-fluoro-4-OCF₃ (93% yield) .
- Steric Tolerance : Methanesulfonyl groups (e.g., in 1-Bromo-2-SO₂CH₃-4-CF₃) are tolerated in cross-couplings, highlighting their utility in synthesizing complex pharmaceuticals .
Notes and Limitations
- Data Gaps : Physical properties (e.g., melting points) and detailed mechanistic studies for 2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene are unavailable in the cited sources.
Biological Activity
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene is a synthetic organic compound with significant potential in various biological applications. Its unique structural features, including a bromine atom, a methanesulfonyl group, and a trifluoromethoxy substituent, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Molecular Formula: C8H7BrF3O3S
- CAS Number: 1445322-50-8
- Molecular Weight: 303.1 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound is known to influence several cellular processes through the following mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.
- Receptor Binding : The compound may bind to cell surface receptors, modulating signal transduction pathways and influencing gene expression.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Biochemical Pathways
The compound's interaction with biological systems can lead to alterations in key biochemical pathways:
- Cell Cycle Regulation : It has been shown to induce G0/G1 phase arrest in cancer cell lines, reducing proliferation rates.
- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, which can lead to oxidative stress and subsequent cell death in cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were comparable to those of established chemotherapeutics like cisplatin .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 20 | Apoptosis induction |
| HCT116 | 25 | Cell cycle arrest |
Case Studies
Several case studies highlight the compound's biological activity:
- Study on Apoptosis : In a study examining late apoptosis in A549 cells, treatment with the compound resulted in a significant increase in late apoptotic cells (up to 42%) . This suggests a strong pro-apoptotic effect that could be harnessed for cancer therapy.
- Cellular Metabolism Impact : Another study indicated that the compound affects cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to reduced viability in treated cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?
- Methodological Answer : A common route involves sulfonylation of 4-(trifluoromethoxy)bromobenzene intermediates. For example, 1-(bromomethyl)-4-(methylsulfonyl)benzene derivatives (C₈H₉BrO₂S, MW 249.12) are synthesized via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of bromo precursor to sulfonylating agent) and reaction time (6–8 hours) to minimize by-products like desulfonylated analogs. Purity is verified via HPLC (>97%) .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The methanesulfonyl group (–SO₂CH₃) shows a singlet at δ ~3.3 ppm (¹H) and δ ~45 ppm (¹³C). The trifluoromethoxy (–OCF₃) group exhibits a characteristic ¹⁹F NMR peak at δ ~-58 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 333.0 (calculated for C₈H₆BrF₃O₃S). High-resolution MS confirms isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL). Solubility in chloroform is moderate (~5 mg/mL at 25°C) .
- Stability : Degrades under prolonged UV exposure (t₁/₂ ~72 hours in daylight). Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the trifluoromethoxy group .
Advanced Research Questions
Q. How can conflicting crystallographic data on bromine positioning in related analogs inform structure refinement for this compound?
- Methodological Answer : Discrepancies in bromine positional isomers (e.g., 1-bromo vs. 2-bromo in trifluoromethoxybenzene derivatives) can be resolved using SHELX software. For example, SHELXL refines occupancy factors and thermal parameters to distinguish between positional disorder and true isomerism. High-resolution X-ray data (≤0.8 Å) combined with electron density maps (e.g., Fo–Fc maps) clarify substituent orientation .
Q. What strategies mitigate competing side reactions during the introduction of the methanesulfonyl group?
- Methodological Answer : Competing sulfonation at alternative sites (e.g., para to bromine) is minimized by:
- Temperature Control : Lower reaction temperatures (≤50°C) reduce electrophilic attack on electron-deficient aryl rings.
- Directed Metalation : Use of directing groups (e.g., –OMe) pre-installed at the desired sulfonylation site .
- Protection/Deprotection : Temporary protection of the trifluoromethoxy group with TMSCl prevents undesired interactions .
Q. How do computational methods (e.g., DFT) predict the electronic effects of the trifluoromethoxy and methanesulfonyl groups on reactivity?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal:
- The trifluoromethoxy group is strongly electron-withdrawing (σₚ ~0.52), polarizing the aromatic ring and directing electrophilic substitution to the ortho position relative to bromine.
- The methanesulfonyl group increases ring planarity, reducing steric hindrance for subsequent coupling reactions (e.g., Suzuki-Miyaura) .
Q. How can discrepancies in reported melting points for structurally similar compounds guide purity assessment?
- Methodological Answer : For example, 4-bromo-3-fluorotoluene (CAS 452-74-4) has a reported mp range of 45–49°C, but impurities (e.g., di-brominated by-products) can depress melting points. Recrystallization from hexane/ethyl acetate (3:1) followed by DSC analysis (heating rate 5°C/min) ensures purity >99% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
